6-[Benzyl(ethyl)amino]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
6-[benzyl(ethyl)amino]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-2-18(12-13-6-4-3-5-7-13)15-9-8-14(10-16)11-17-15/h3-9,11H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEKLQFVHFRCJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=NC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
Reaction Mechanism and Base Selection
The most widely reported method involves nucleophilic aromatic substitution (SNAr) between 6-chloronicotinonitrile and benzyl(ethyl)amine. The chlorine atom at position 6 of the pyridine ring is displaced by the amine nucleophile, facilitated by a strong base such as potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C. The reaction proceeds via a two-step mechanism:
- Deprotonation : The base abstracts a proton from the amine, generating a more nucleophilic amine anion.
- Substitution : The amine anion attacks the electron-deficient carbon at position 6 of the pyridine ring, displacing the chloride leaving group.
Optimization Insights :
- Base Efficacy : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) due to its ability to fully deprotonate the amine.
- Solvent Effects : DMF enhances reaction rates by stabilizing the transition state through solvation, whereas solvents like toluene result in incomplete conversion.
Example Protocol:
Reductive Amination for Amine Precursor Synthesis
Synthesis of Benzyl(ethyl)amine
Benzyl(ethyl)amine, a critical reagent for the SNAr method, is synthesized via reductive amination of benzaldehyde and ethylamine. This two-step process involves:
- Iminization : Benzaldehyde reacts with ethylamine in ethanol to form the Schiff base (N-benzylideneethylamine).
- Hydrogenation : The imine is reduced using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst.
Key Advances :
- Solvent Selection : Ethanol enables azeotropic removal of water, driving imine formation to completion.
- Catalyst Efficiency : Pd/C (5 wt%) achieves >95% conversion at 50°C and 3 bar H₂ pressure.
Table 1: Hydrogenation Conditions and Yields
| Catalyst | H₂ Pressure (bar) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd/C | 3 | 50 | 95 |
| Raney Ni | 3 | 50 | 82 |
| PtO₂ | 3 | 50 | 88 |
Alternative Alkylation Approaches
Direct Alkylation of Pyridine Derivatives
An alternative route involves alkylating 6-aminopyridine-3-carbonitrile with benzyl bromide and ethyl bromide sequentially. However, this method suffers from low regioselectivity due to competing N- and C-alkylation.
Challenges :
- Selectivity Control : Using bulky bases (e.g., LDA) favors N-alkylation but reduces overall yield.
- Side Reactions : Over-alkylation produces bis-benzyl or bis-ethyl byproducts, complicating purification.
Table 2: Alkylation Efficiency with Different Bases
| Base | Solvent | N-Alkylation Selectivity (%) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 65 | 58 |
| LDA | THF | 88 | 42 |
| NaH | DMSO | 72 | 51 |
Catalytic Hydrogenation of Nitriles
One-Pot Synthesis via Nitrile Reduction
A patented method describes the hydrogenation of 6-(benzyl(ethyl)amino)pyridine-3-carbonitrile precursors using ruthenium catalysts. While this approach avoids toxic cyanide intermediates, it requires high-pressure H₂ (10–15 bar) and specialized equipment.
Trade-offs :
Comparative Analysis of Preparation Methods
Table 3: Method Comparison for 6-[Benzyl(ethyl)amino]pyridine-3-carbonitrile
Chemical Reactions Analysis
Types of Reactions
6-[Benzyl(ethyl)amino]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the carbon atoms adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
6-[Benzyl(ethyl)amino]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 6-[Benzyl(ethyl)amino]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Pyridine-3-carbonitrile derivatives exhibit varying biological and physicochemical properties depending on substituents at the 6-position. Key analogs and their structural distinctions are summarized below:
Table 1: Structural and Functional Comparison of Pyridine-3-carbonitrile Derivatives
Key Observations:
- Steric and Electronic Effects: The benzyl(ethyl)amino group in the target compound likely enhances lipophilicity and steric hindrance compared to simpler alkylamino substituents (e.g., ethylamino in ). This could improve membrane permeability but reduce binding to shallow enzyme pockets.
- Fluorinated Derivatives : Fluorine substituents (e.g., in ) improve metabolic stability and influence release kinetics in polymer depots.
- Heterocyclic Modifications : Chlorothiophenyl groups () and fused rings (e.g., spiro compounds in ) enhance antibacterial and cytotoxic activities.
Antiviral Activity
- 6-(Ethylamino)pyridine-3-carbonitrile: Demonstrated binding to the SARS-CoV-2 Mpro active site (PDB: 5R82). Molecular dynamics (MD) simulations revealed conformational flexibility, reducing binding affinity (> −15 kcal/mol) .
- Hypothetical Target Compound: The bulkier benzyl(ethyl)amino group may hinder deep pocket penetration but could stabilize interactions with hydrophobic regions of viral proteases.
Anticancer and Cytotoxic Activity
- 6-(Chlorothiophenyl)-2-(2-oxopropoxy)pyridine-3-carbonitrile : Exhibited cytotoxicity against cancer cell lines via Thorpe-Ziegler cyclization intermediates .
Fluorescence Properties
- 2-Amino-4,6-diphenyl-pyridine-3-carbonitrile Derivatives: Substituents like -SCH3 () increased extinction coefficients (ε > 20,000 M⁻¹cm⁻¹) and fluorescence intensity, making them suitable for optoelectronic applications.
Pharmacokinetics and Drug Delivery
- PLGA Depot Systems : The fluorinated derivative in achieved sustained release over 16 days using 50:50 PLGA microparticles (13% loading efficiency).
- Hypothetical Target Compound: The benzyl(ethyl)amino group may improve solubility in lipid-based formulations but could complicate controlled-release kinetics.
Biological Activity
6-[Benzyl(ethyl)amino]pyridine-3-carbonitrile is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. The compound features a pyridine ring substituted with a benzyl and an ethylamino group, alongside a carbonitrile functional group. This structural configuration enhances its interactions with biological targets, making it a subject of interest for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. These interactions often involve hydrogen bonding and π-π stacking due to the aromatic nature of the compound. Such interactions can modulate enzyme activities or receptor binding affinities, which are crucial for its pharmacological effects.
Pharmacological Applications
Research indicates that compounds structurally similar to this compound have potential applications in treating:
- Anti-inflammatory conditions : Compounds with similar structures have been investigated for their anti-inflammatory properties.
- Neurological disorders : The compound may exhibit neuroprotective effects, making it relevant for conditions such as Alzheimer's disease.
- Analgesics : Its analgesic properties suggest potential use in pain management therapies.
Comparative Analysis
A comparative analysis of this compound with structurally related compounds reveals variations in biological activity based on substitution patterns. The following table summarizes some key analogs:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-(Ethylamino)pyridine-3-carbonitrile | Ethylamino substitution without benzyl group | Simpler structure may lead to different reactivity |
| 2-Amino-4-methylpyridine-3-carbonitrile | Methyl substitution at position 4 | Potentially different biological activities |
| 4-(Benzylamino)pyridine-2-carbonitrile | Benzylamino substitution at position 4 | Different position affects electronic properties |
| N-(Benzyl)-N-(ethyl)-2-pyridinemethanamine | Similar amine structure but different functionalization | May exhibit varied pharmacological profiles |
This table illustrates how variations in substitution patterns on the pyridine ring can influence the properties and potential applications of these compounds.
Study 1: Anti-inflammatory Effects
In a study investigating the anti-inflammatory properties of pyridine derivatives, this compound was evaluated for its ability to inhibit pro-inflammatory cytokines. The results indicated significant inhibition of TNF-alpha and IL-6 production in vitro, suggesting its potential as an anti-inflammatory agent .
Study 2: Neuroprotective Properties
Another research effort focused on the neuroprotective effects of this compound in neuronal cell lines exposed to oxidative stress. The findings demonstrated that treatment with this compound resulted in reduced cell death and improved cell viability, indicating its potential utility in neurodegenerative disease models .
Q & A
Q. What synthetic methodologies are commonly used to prepare 6-[Benzyl(ethyl)amino]pyridine-3-carbonitrile?
A typical approach involves multi-step condensation reactions. For example, a modified Hantzsch pyridine synthesis may be employed, where substituted acetophenones, aldehydes, and ethyl cyanoacetate are refluxed in ethanol with ammonium acetate as a catalyst. Reaction optimization often includes adjusting reflux duration (10–20 hours) and stoichiometric ratios to account for steric hindrance from the benzyl and ethyl groups . Post-synthesis purification typically involves crystallization from DMF/ethanol mixtures.
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- IR spectroscopy : Identification of nitrile (C≡N) stretches near 2212 cm⁻¹ and amine (N-H) stretches around 3347 cm⁻¹ .
- ¹H NMR : Analysis of aromatic protons (6.78–7.66 ppm), ethyl group signals (1.25–1.30 ppm for –CH2–CH3), and benzyl protons (distinct splitting patterns in aromatic regions) .
- Elemental analysis : Validation of empirical formulas (e.g., C, H, N content) to confirm purity .
Q. What are the primary applications of this compound in medicinal chemistry research?
Pyridine-3-carbonitrile derivatives are frequently explored as kinase inhibitors or anticancer agents due to their ability to interact with biomolecular targets. While direct data for this compound is limited, structural analogs (e.g., 6-(4-bromophenyl)-4-aryl-2-oxo-dihydropyridin-3-carbonitriles) have shown activity in biological assays, suggesting potential for similar mechanistic studies .
Advanced Research Questions
Q. How can researchers optimize regioselectivity during the introduction of benzyl and ethyl groups?
Steric and electronic effects heavily influence regioselectivity. Computational modeling (e.g., DFT calculations) can predict favorable substitution sites. Experimentally, using bulky solvents (e.g., DMF) or low-temperature conditions may suppress unwanted side reactions. Comparative studies with analogs (e.g., 6-(dimethoxymethyl)-2-hydroxypyridine-3-carbonitrile) highlight the role of protecting groups in directing reactivity .
Q. How should contradictory spectral data (e.g., NMR splitting patterns) be resolved?
Discrepancies between theoretical and experimental NMR spectra often arise from dynamic effects (e.g., rotameric equilibria) or solvent interactions. Advanced techniques like 2D NMR (COSY, HSQC) can clarify proton-proton correlations. For example, unexpected splitting in aromatic regions may result from restricted rotation of the benzyl group, which can be confirmed via variable-temperature NMR .
Q. What strategies mitigate challenges in derivatization for structure-activity relationship (SAR) studies?
- Functional group compatibility : The nitrile group can undergo hydrolysis to carboxylic acids or react with Grignard reagents to form ketones.
- Boronic acid derivatives : Introducing boronate esters (e.g., (6-(benzyl(methyl)amino)pyridin-3-yl)boronic acid) enables Suzuki-Miyaura cross-coupling for aryl diversification .
- Heterocyclic fusion : Thiophene or benzodioxole rings (as in 3-amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridine-2-carbonitrile) enhance π-π stacking interactions in target binding .
Q. How can researchers address low yields in large-scale synthesis?
- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu systems) improve coupling reactions.
- Flow chemistry : Continuous reactors enhance heat/mass transfer for exothermic steps like cyano group introduction .
- Green chemistry : Solvent-free conditions or ionic liquids reduce purification complexity, as demonstrated in syntheses of tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitriles .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data between in vitro and computational models?
Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or model oversimplification. Validate computational predictions (e.g., docking scores) with orthogonal assays like SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). For example, pyridine derivatives with similar substituents exhibit varied IC50 values depending on cellular permeability .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
